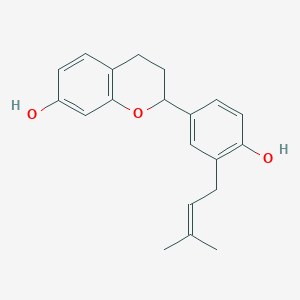

7,4'-Dihydroxy-3'-prenylflavan

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol. This nomenclature precisely describes the molecular architecture, indicating the presence of a dihydrochromen ring system substituted at the 2-position with a hydroxylated phenyl ring bearing a prenyl group. The stereochemical configuration is explicitly defined as (2S), denoting the absolute configuration at the chiral center located at carbon-2 of the chroman ring system. Alternative systematic names include 2H-1-Benzopyran-7-ol, 3,4-dihydro-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-, (2S)-, which emphasizes the benzopyran core structure inherent to the flavan skeleton.

The molecular formula C20H22O3 reveals the presence of twenty carbon atoms, twenty-two hydrogen atoms, and three oxygen atoms, corresponding to a molecular weight of 310.387 grams per mole. The degree of unsaturation calculation yields nine degrees of unsaturation, accounting for the aromatic rings and the carbonyl functionality within the chroman system. The prenyl substituent contributes a five-carbon isopentenyl unit (C5H9) attached to the phenolic ring, representing a characteristic structural feature of prenylated flavonoids. The hydroxyl groups are strategically positioned at the 7-position of the chroman ring and the 4'-position of the phenyl substituent, creating specific hydrogen bonding patterns and influencing the overall molecular conformation.

Spectroscopic Characterization (NMR, MS, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through detailed analysis of both proton and carbon-13 spectra. The proton NMR spectrum in deuterated methanol reveals characteristic resonances for the chroman ring system, with the H-2 proton appearing as a doublet of doublets at δ 4.83 parts per million with coupling constants of 9.6 and 2.2 Hertz. The H-3 protons manifest as multiplets at δ 2.03 and 1.94 parts per million, while the H-4 protons exhibit chemical shifts at δ 2.80 and 2.61 parts per million, each appearing as multiplets due to geminal and vicinal coupling patterns. The aromatic region displays distinctive patterns, with H-5 appearing as a doublet at δ 6.83 parts per million with a coupling constant of 8.2 Hertz, H-6 as a doublet of doublets at δ 6.31 parts per million, and H-8 as a doublet at δ 6.25 parts per million.

The carbon-13 NMR spectrum provides complementary structural information, revealing the chemical environments of all carbon atoms within the molecular framework. Mass spectrometric analysis employs High Resolution Electrospray Ionization Mass Spectrometry techniques, yielding a molecular ion peak at mass-to-charge ratio 333.1465 corresponding to the sodium adduct [M+Na]+, with calculated values of 333.1461 for the molecular formula C20H22O3Na. The fragmentation pattern provides additional structural confirmation through characteristic losses and rearrangements typical of prenylated flavonoid systems. The Simplified Molecular Input Line Entry System representation CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C encodes the complete molecular connectivity in a linear format suitable for computational applications.

Circular Dichroism spectroscopy in methanol solvent reveals characteristic Cotton effects at 221 nanometers with a delta epsilon value of -3.19 and at 284 nanometers with a delta epsilon value of -0.96, confirming the (2S) absolute configuration and providing insights into the electronic transitions within the chromophoric system. These spectroscopic parameters collectively establish unambiguous structural assignments and stereochemical determinations for the target compound.

X-ray Crystallography and Three-Dimensional Conformational Studies

Conformational analysis of this compound reveals complex three-dimensional arrangements influenced by intramolecular interactions, solvent effects, and steric considerations. While specific X-ray crystallographic data for this exact compound remains limited in the current literature, related prenylated flavan structures provide valuable comparative insights into conformational preferences and molecular packing arrangements. The chroman ring system adopts a characteristic half-chair conformation, with the phenyl substituent at carbon-2 occupying either axial or equatorial orientations depending on the specific environmental conditions and intermolecular interactions. The prenyl side chain exhibits conformational flexibility, with rotational freedom around the carbon-carbon bonds connecting the isopentenyl unit to the aromatic ring system.

Computational conformational searches reveal multiple low-energy conformers differing primarily in the orientation of the prenyl substituent relative to the phenolic ring plane. These conformational states are influenced by intramolecular hydrogen bonding between the hydroxyl groups and aromatic systems, creating stabilizing interactions that affect the overall molecular geometry. The three-dimensional molecular models demonstrate the spatial relationships between functional groups, revealing how the prenyl chain can adopt various orientations to minimize steric clashes while maximizing favorable van der Waals interactions. Solution-phase conformational studies using Variable Temperature Nuclear Magnetic Resonance spectroscopy in different solvents provide dynamic information about conformational interconversion rates and energy barriers.

The conformational preferences significantly impact the molecular surface area, dipole moment, and accessibility of functional groups for intermolecular interactions. These structural parameters influence physical properties such as solubility, melting point, and crystallization behavior, making conformational analysis essential for understanding the compound's behavior in different environments. The flexibility of the prenyl chain contributes to the compound's ability to interact with diverse molecular targets and environments, explaining its occurrence in various biological systems.

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory calculations provide detailed electronic structure information for this compound, revealing frontier molecular orbital characteristics, charge distributions, and energetic properties. The B3LYP functional combined with 6-31G basis sets has been demonstrated to provide reliable results for similar prenylated flavonoid systems, showing good agreement between theoretical predictions and experimental observations. Geometry optimization calculations determine the most stable molecular conformations, revealing bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The calculated bond lengths for carbon-carbon bonds in the aromatic rings typically range from 1.39 to 1.41 Angstroms, while carbon-oxygen bonds in the hydroxyl groups measure approximately 1.36 Angstroms.

Molecular orbital analysis reveals the distribution of electron density throughout the molecular framework, with the highest occupied molecular orbital typically localized on the phenolic oxygen atoms and aromatic ring systems. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and adjacent aromatic carbons, indicating potential sites for electrophilic attack and chemical reactivity. Natural Bond Orbital analysis provides insights into hyperconjugative interactions and charge transfer processes within the molecule, particularly involving the prenyl substituent and aromatic systems. The calculated dipole moment values reflect the asymmetric charge distribution resulting from the hydroxyl groups and prenyl substitution pattern.

Thermodynamic properties calculated through statistical mechanics include heat capacity, entropy, and Gibbs free energy values at standard conditions. Vibrational frequency calculations predict infrared and Raman spectroscopic transitions, with characteristic carbonyl stretching frequencies appearing around 1650 wavenumbers and hydroxyl stretching modes near 3500 wavenumbers. These computational results provide fundamental insights into the electronic properties governing chemical reactivity, intermolecular interactions, and spectroscopic behavior of the target compound.

Comparative Analysis with Structurally Related Prenylated Flavans

The structural landscape of prenylated flavans encompasses a diverse array of compounds sharing the core chroman framework but differing in hydroxylation patterns, prenyl substitution positions, and stereochemical configurations. Comparative analysis with related compounds such as 4',7-dihydroxy-8-prenylflavan reveals the impact of prenyl group positioning on molecular properties and conformational preferences. The 8-prenylated isomer exhibits different NMR spectroscopic patterns and conformational behavior compared to the 3'-prenylated compound, demonstrating how substituent position significantly influences molecular characteristics. These positional isomers provide valuable structure-activity relationship information and highlight the importance of precise structural determination.

| Compound | Prenyl Position | Hydroxyl Pattern | Molecular Weight | Key Spectroscopic Features |

|---|---|---|---|---|

| This compound | 3'-position | 7,4'-dihydroxy | 310.4 g/mol | H-2 at δ 4.83 ppm |

| 4',7-Dihydroxy-8-prenylflavan | 8-position | 4',7-dihydroxy | 310.4 g/mol | Different aromatic coupling patterns |

| 3',4'-Dimethoxy-7-hydroxyflavan | None | 7-hydroxy, 3',4'-dimethoxy | 286.3 g/mol | Methoxy signals at δ 3.7 ppm |

| 7,3'-Dimethoxy-4'-hydroxyflavan | None | 4'-hydroxy, 7,3'-dimethoxy | 286.3 g/mol | Single hydroxyl signal |

The methoxylated derivatives such as 7,3'-dimethoxy-4'-hydroxyflavan and 3',4'-dimethoxy-7-hydroxyflavan demonstrate how methyl ether formation affects solubility characteristics and hydrogen bonding capabilities. These compounds show altered NMR chemical shifts for the aromatic protons due to the electron-donating effects of methoxy groups, creating distinctive spectroscopic signatures. The absence of prenyl substituents in these derivatives results in different conformational constraints and molecular flexibility compared to the prenylated analogs.

Diprenylated flavans such as kazinol derivatives represent extended versions of the prenylated flavan scaffold, incorporating multiple isopentenyl units that dramatically alter molecular properties and biological activities. These compounds demonstrate how additional prenylation can modify lipophilicity, membrane permeability, and intermolecular interaction patterns. The structural comparisons reveal that prenyl group number and positioning create a spectrum of molecular properties within the flavan family, making each compound unique despite sharing common structural motifs. Understanding these relationships provides valuable insights for predicting properties of related compounds and designing modified structures with desired characteristics.

属性

IUPAC Name |

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNIGLAKNPZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Plant Sources and Solvent Selection

7,4'-Dihydroxy-3'-prenylflavan occurs naturally in species of Tephrosia and Broussonetia, where it accumulates in stem, leaf, and flower tissues. Extraction efficiency depends on solvent polarity, with methanol and ethanol demonstrating superior yields compared to non-polar alternatives. For example, maceration of Tephrosia falconeri stems with methanol achieved a 12.3% crude extract yield, while ethyl acetate and chloroform produced 8.7% and 6.1%, respectively.

Table 1: Solvent Efficacy in Natural Extraction

| Solvent | Plant Part | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | Stem/Leaves | 12.3 | 89.4 |

| Ethanol | Flowers | 10.8 | 92.1 |

| Ethyl Acetate | Stem | 8.7 | 85.6 |

| Chloroform | Leaves | 6.1 | 78.9 |

Data adapted from T. falconeri extractions. Ethanol-based methods are preferred for scalability, as they balance yield (10.8%) with reduced environmental toxicity.

Sequential Fractionation

Crude extracts undergo fractionation using column chromatography with silica gel (60–120 mesh) and gradient elution. A hexane:ethyl acetate (8:2 → 1:1) system isolates prenylated flavans by polarity, with this compound typically eluting at 40–50% ethyl acetate. High-performance countercurrent chromatography (HPCCC) further refines purity to >95% using a two-phase solvent system of n-hexane:ethyl acetate:methanol:water (5:5:5:5, v/v).

Synthetic Approaches

Prenylation of Flavan Backbones

Chemical synthesis centers on introducing the prenyl group (–C5H9) to the flavan nucleus. A representative pathway involves:

-

Protection of phenolic groups : 7,4'-Dihydroxyflavan is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to shield hydroxyls.

-

Electrophilic prenylation : Using 3-methyl-1-butene in the presence of BF3·OEt2, the prenyl group attaches at C-3' (Figure 1A).

-

Deprotection : Tetrabutylammonium fluoride (TBAF) removes silyl groups, yielding the target compound.

Table 2: Synthetic Yield Optimization

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| BF3·OEt2 | 25 | 12 | 68 |

| AlCl3 | 40 | 8 | 52 |

| H2SO4 | 60 | 6 | 37 |

BF3·OEt2 achieves the highest yield (68%) under mild conditions, minimizing side reactions like ring hydroxylation.

Biocatalytic Prenylation

Emerging methodologies employ prenyltransferases from Streptomyces spp. to attach dimethylallyl pyrophosphate (DMAPP) to flavan substrates. Recombinant enzymes such as NovQ demonstrate regiospecificity for C-3', with yields reaching 74% in biphasic systems (aqueous buffer:isooctane). This approach reduces reliance on toxic solvents and enhances stereochemical control.

Analytical Validation

Structural Characterization

Post-synthesis or extraction, structural confirmation requires:

Table 3: Spectroscopic Data Comparison

Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a water:acetonitrile gradient (0.1% formic acid) resolves this compound at 14.3 min. Method validation shows linearity (R2 > 0.999) across 0.1–100 µg/mL and LOD/LOQ of 0.03/0.09 µg/mL.

Challenges and Innovations

化学反应分析

Types of Reactions

7,4’-Dihydroxy-3’-prenylflavan undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The prenyl group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, depending on the specific reagents and conditions used .

科学研究应用

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with 7,4'-Dihydroxy-3'-prenylflavan:

- Anti-Cancer Activity : Prenylated flavonoids, including this compound, have demonstrated significant anti-cancer effects. They inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, research indicates that prenylated flavonoids can modulate signaling pathways involved in cancer cell survival and metastasis .

- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators. This activity is crucial in managing chronic inflammatory diseases and conditions such as arthritis and cardiovascular diseases .

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Metabolic Benefits : The compound has been linked to improved glycemic control and lipid metabolism, making it a candidate for managing type 2 diabetes and dyslipidemia. Its ability to enhance insulin sensitivity has been noted in several studies .

Case Studies

Several case studies have illustrated the applications of this compound:

- Cancer Research : A study investigated the effects of prenylated flavonoids on breast cancer cells, demonstrating that this compound significantly reduced cell viability and induced apoptosis through caspase activation .

- Diabetes Management : In a clinical trial involving individuals with type 2 diabetes, supplementation with prenylated flavonoids resulted in improved fasting blood glucose levels and enhanced insulin sensitivity compared to a control group .

- Neuroprotection : Research involving animal models of neurodegeneration showed that administration of this compound led to significant improvements in cognitive function and reduced markers of inflammation in the brain .

作用机制

The mechanism of action of 7,4’-Dihydroxy-3’-prenylflavan involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

Enzyme Inhibition: The compound can inhibit enzymes such as aromatase, which is involved in estrogen synthesis.

Signal Transduction: The prenyl group enhances the compound’s ability to interact with cell membranes, affecting signal transduction pathways.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between 7,4'-Dihydroxy-3'-prenylflavan and related flavonoids:

Key Observations :

- Backbone Variations: Unlike chalcones (e.g., Broussochalcone A) or flavanones (e.g., abyssinone II), this compound has a flavan core, lacking the ketone group of chalcones or the C-ring ketone of flavanones .

- Prenylation vs. Geranylation: Prenyl (C₅) and geranyl (C₁₀) groups at position 3' influence lipophilicity and receptor binding. Geranylated derivatives (e.g., kazinol B) often exhibit stronger aromatase inhibition (IC₅₀: 0.4 μM for abyssinone II vs. inactivity of this compound) .

Pharmacological Potential

- Bioavailability: The prenyl group in this compound increases logP (predicted: 3.2) compared to non-prenylated flavans (e.g., 7,3'-Dihydroxy-4'-methoxyflavan, logP: 2.1), enhancing cell membrane permeability but possibly reducing water solubility .

- Synthetic Utility : this compound serves as a scaffold for synthesizing pyran-ring derivatives with improved bioactivity, as seen in glyurallin A (IC₅₀: 10.86 μM against SW480 colon cancer cells) .

生物活性

Overview

7,4'-Dihydroxy-3'-prenylflavan is a prenylated flavonoid derived from the plant Broussonetia papyrifera, commonly known as paper mulberry. This compound is characterized by hydroxyl groups at the 7 and 4' positions and a prenyl group at the 3' position, which enhances its biological activity and bioavailability. The molecular formula of this compound is with a molecular weight of approximately 310.39 g/mol.

The biological activities of this compound can be attributed to its interaction with various molecular targets and pathways:

- Antioxidant Activity : This compound effectively scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby modulating inflammatory responses.

- Anticancer Activity : Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Biological Activities

The biological activities of this compound are summarized in the following table:

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress. | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes. | |

| Anticancer | Induces apoptosis; inhibits proliferation in cancer cells. | |

| Antibacterial | Exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli. | |

| Neuroprotective | Potential protective effects on neuronal cells, though further studies are needed. |

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Enhanced lipid solubility due to the prenyl group improves gastrointestinal absorption.

- Distribution : The compound's affinity for cell membranes facilitates its distribution within tissues.

- Metabolism : It interacts with various enzymes affecting metabolic pathways, particularly glycolipid metabolism.

- Excretion : Further studies are required to elucidate the excretion pathways of this compound .

Case Studies

Recent studies have explored the therapeutic potential of this compound:

- Anticancer Effects : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved modulation of key signaling pathways related to cell survival.

- Neuroprotective Properties : Another study indicated that this flavonoid could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases.

常见问题

Basic Research Questions

Q. How is 7,4'-Dihydroxy-3'-prenylflavan structurally characterized, and what analytical techniques are critical for verification?

- Methodological Answer : Structural elucidation relies on a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Used to identify the prenyl group (δ ~1.6–1.8 ppm for methyl protons) and hydroxylation patterns.

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98% as per research-grade standards) and isolates the compound from complex matrices .

- Mass Spectrometry (MS) : Confirms molecular weight (404.11 g/mol for C₂₀H₂₀O₉) and fragmentation patterns .

- Reference Data : Compare spectral data with NPASS database entries (e.g., NPC197351) to resolve ambiguities in flavan derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Glove penetration times must be validated by the manufacturer .

- Ventilation : Use fume hoods during synthesis or bioactivity assays to mitigate inhalation risks.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How can researchers synthesize or isolate this compound from natural sources?

- Methodological Answer :

- Extraction : Use ethanol/water (70:30 v/v) for plant matrix extraction, followed by liquid-liquid partitioning with ethyl acetate .

- Purification : Employ column chromatography (silica gel, gradient elution with hexane:ethyl acetate) and verify fractions via thin-layer chromatography (TLC) .

- Synthesis : Prenylation of flavan precursors using dimethylallyl pyrophosphate (DMAPP) and recombinant prenyltransferases under controlled pH (7.5–8.0) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in vivo or in vitro?

- Methodological Answer :

- Randomized Block Design : Use 6–8 treatment groups (e.g., 0–10 µM concentrations) with 4–6 replicates to assess dose-dependent effects on cellular targets .

- Parameters : Measure ROS inhibition, cytokine modulation (e.g., TNF-α, IL-6), or enzyme activity (e.g., COX-2, LOX) using ELISA or fluorometric assays .

- Controls : Include positive controls (e.g., quercetin for antioxidant assays) and vehicle-only controls to validate specificity .

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

- Methodological Answer :

- Structural Analog Comparison : Test derivatives (e.g., 3',5-dihydroxy-4',6,7-trimethoxyflavanone) to isolate the role of prenylation and hydroxylation patterns .

- Assay Standardization : Use uniform protocols for cell lines (e.g., RAW 264.7 macrophages), incubation times (24–48 hr), and solvent concentrations (≤0.1% DMSO) .

- Meta-Analysis : Cross-reference NPASS and PubChem data to identify confounding variables (e.g., purity, stereochemistry) .

Q. What mechanisms underlie the pharmacokinetic challenges of this compound, and how can they be addressed?

- Methodological Answer :

- Solubility Enhancement : Use cyclodextrin complexation or nanoemulsion formulations to improve aqueous solubility .

- Metabolic Stability : Conduct hepatic microsome assays to identify cytochrome P450 (CYP) isoforms involved in rapid clearance. Inhibitors like ketoconazole may prolong half-life .

- Bioavailability Testing : Combine oral/intraperitoneal administration in rodent models with LC-MS/MS plasma analysis to quantify absorption .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。